2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline
Overview
Description
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline (2C5M1PSA) is a synthetic organic compound that has found a range of applications in chemical synthesis, scientific research and laboratory experiments. This compound is an aniline derivative with a substituted piperidine ring and a sulfonyl group. It is a colorless solid with a molecular weight of 215.6 g/mol and a melting point of 87-88°C. It is soluble in water and ethanol and is moderately stable in the presence of light and heat.
Scientific Research Applications
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Electrophilic Aromatic Substitution : This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound. The compound you’re interested in has an aromatic ring, so it might undergo similar reactions. The specific methods and outcomes would depend on the electrophile and the reaction conditions .
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Pyrrolidine Derivatives in Drug Discovery : Pyrrolidine is a five-membered ring with a nitrogen atom, similar to the piperidine ring in your compound. Pyrrolidine derivatives have been used to develop biologically active compounds for the treatment of human diseases . The methods of application and the outcomes would depend on the specific derivative and the target disease .
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Sodium Sulfinates in Organic Synthesis : Sodium sulfinates, which have a similar sulfonyl group to your compound, have been used in various organic reactions . The specific methods and outcomes would depend on the other reactants and the reaction conditions .
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Electrophilic Aromatic Substitution : This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound. The compound you’re interested in has an aromatic ring, so it might undergo similar reactions. The specific methods and outcomes would depend on the electrophile and the reaction conditions .
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Pyrrolidine Derivatives in Drug Discovery : Pyrrolidine is a five-membered ring with a nitrogen atom, similar to the piperidine ring in your compound. Pyrrolidine derivatives have been used to develop biologically active compounds for the treatment of human diseases . The methods of application and the outcomes would depend on the specific derivative and the target disease .
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Sodium Sulfinates in Organic Synthesis : Sodium sulfinates, which have a similar sulfonyl group to your compound, have been used in various organic reactions . The specific methods and outcomes would depend on the other reactants and the reaction conditions .
properties
IUPAC Name |
2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAVQZRQOKVZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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